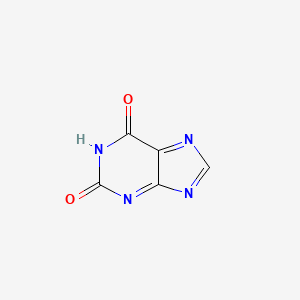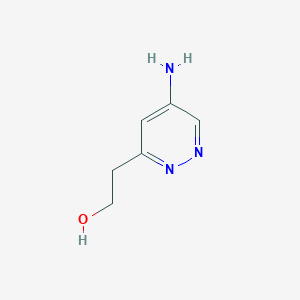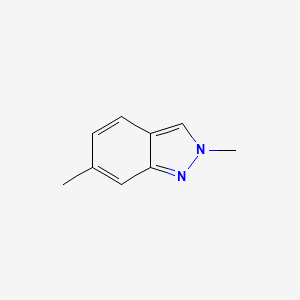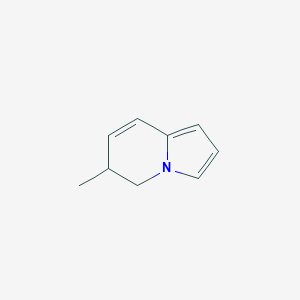
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted cyclohexanone with hydrazine derivatives in the presence of a suitable catalyst and solvent. For instance, the condensation of 2-benzylidenecyclohexanone with hydrazine hydrate in ethanol can yield the desired tetrahydroindazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield fully saturated indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indazole derivatives, while substitution reactions can introduce halogen, alkyl, or aryl groups.
Scientific Research Applications
3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent in treating inflammatory and infectious diseases.
Industry: Used in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-ethyl-4,5,6,7-tetrahydro-3aH-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets can vary depending on the specific application, but common pathways include inhibition of cyclooxygenase enzymes and modulation of cellular signaling pathways .
Comparison with Similar Compounds
4,5,6,7-tetrahydro-1H-indazole-3-carboxylate: Another tetrahydroindazole derivative with a carboxylate group.
3-phenyl-4,5,6,7-tetrahydro-2H-indazole: A derivative with a phenyl group at the 3-position.
Uniqueness: 3-Ethyl-4,5,6,7-tetrahydro-3aH-indazole is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydro-3aH-indazole |
InChI |
InChI=1S/C9H14N2/c1-2-8-7-5-3-4-6-9(7)11-10-8/h7H,2-6H2,1H3 |
InChI Key |
ANWGMXGFWQIXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11924002.png)
![3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one](/img/structure/B11924003.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)





![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)


